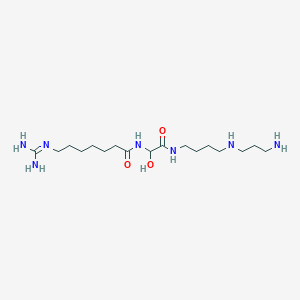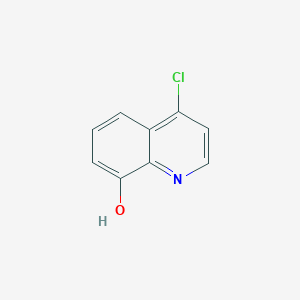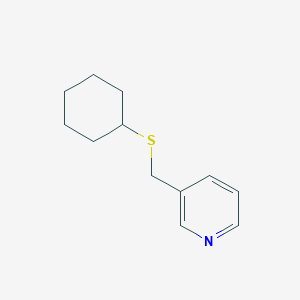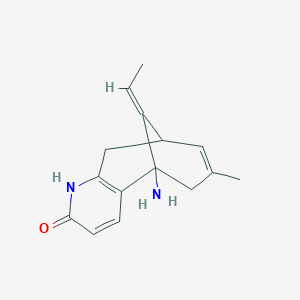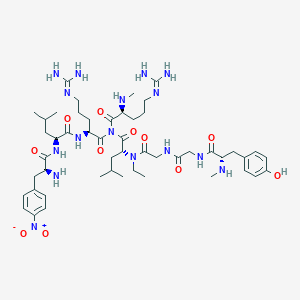
4-(2-Aminophenethyl)pyridine
Vue d'ensemble
Description
“4-(2-Aminophenethyl)pyridine” is an organic compound with the molecular formula C13H14N2 . It has a molecular weight of 198.26 g/mol . The IUPAC name for this compound is 2-(2-pyridin-4-ylethyl)aniline .
Synthesis Analysis
The synthesis of aminopyridine derivatives has been studied extensively . One approach involves the use of [4 + 2] cycloaddition reactions of 1-azadiene derivatives and 2-carbon π-components to access pyridines . Another method involves the in situ deprotection of an N-formylaminopyridine intermediate.Molecular Structure Analysis
The molecular structure of “4-(2-Aminophenethyl)pyridine” includes a pyridine ring attached to an ethyl group, which is further connected to an aniline group . The compound has a topological polar surface area of 38.9 Ų and a complexity of 175 .Chemical Reactions Analysis
Aminopyridines are known for their diverse functional groups and have been used in the synthesis of various bioactive molecules . They can undergo various chemical reactions, including coordination with metals .Physical And Chemical Properties Analysis
“4-(2-Aminophenethyl)pyridine” has several computed properties, including a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 198.115698455 g/mol .Applications De Recherche Scientifique
Anti-Inflammatory Activities
Pyrimidines, a class of compounds that “4-(2-Aminophenethyl)pyridine” belongs to, have been found to exhibit a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antioxidant Properties
Pyrimidines are also known to display antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antimicrobial Applications
Pyrimidines have been reported to possess antimicrobial properties . This makes them potentially useful in the development of new drugs for treating various bacterial and fungal infections.
Antiviral Applications
The antiviral properties of pyrimidines make them a potential candidate for the development of antiviral drugs . They could be used in the treatment of various viral diseases.
Antituberculosis Applications
Pyrimidines have been found to exhibit antituberculosis effects . This suggests that they could be used in the development of drugs for the treatment of tuberculosis.
Anticancer Applications
Derivatives of pyridine, a class of compounds that “4-(2-Aminophenethyl)pyridine” belongs to, have been reported to have anticancer properties . For instance, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been discovered as a new class of tubulin inhibitors, which are known as potent anticancer agents to treat prostate cancer .
Antihypertensive Applications
Pyridine derivatives have been reported to have antihypertensive properties . This suggests that they could be used in the development of drugs for the treatment of hypertension.
Antiulcer Applications
Pyridine derivatives have been reported to have antiulcer properties . This suggests that they could be used in the development of drugs for the treatment of ulcers.
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that similar compounds, such as imidazopyridines, have diverse biological activities, including analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activities . They can also act as antagonists of angiotensin II receptors .
Mode of Action
The synthesis of similar compounds involves the acylation of 2,3-diaminopyridine, followed by cyclization to form imidazo[4,5-b]pyridine
Biochemical Pathways
It’s known that pyrimidine biosynthesis, a conserved pathway in all living organisms, is crucial for maintaining cellular fundamental functions, such as dna and rna biosynthesis . The compound might interact with this pathway, but further studies are needed to confirm this.
Pharmacokinetics
The compound’s melting point is 76℃, and its predicted boiling point is 3473±220 °C . Its predicted density is 1?±.0.06 g/cm3 . These properties might influence the compound’s bioavailability.
Result of Action
Similar compounds have been reported to possess antiviral, antimicrobial, and cytotoxic activities .
Propriétés
IUPAC Name |
2-(2-pyridin-4-ylethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-13-4-2-1-3-12(13)6-5-11-7-9-15-10-8-11/h1-4,7-10H,5-6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFRLWMJMWEDON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CC=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405798 | |
| Record name | 2-(2-pyridin-4-ylethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminophenethyl)pyridine | |
CAS RN |
105972-24-5 | |
| Record name | 2-[2-(4-Pyridinyl)ethyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105972-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-pyridin-4-ylethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






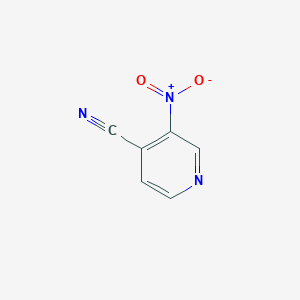



![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B25737.png)
